2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid
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Overview
Description
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid is a chemical compound with the molecular formula C10H14N2O2S It is known for its unique structure, which includes a nicotinic acid core substituted with a dimethylaminoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid typically involves the reaction of nicotinic acid with 2-(dimethylamino)ethylthiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The dimethylaminoethylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid involves its interaction with specific molecular targets and pathways. The dimethylaminoethylthio group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparison with Similar Compounds
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid derivatives: These compounds share the nicotinic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Dimethylaminoethylthio derivatives: These compounds have the dimethylaminoethylthio group but differ in their core structures, resulting in different reactivity and applications.
Similar Compounds
- 2-{[2-(Dimethylamino)ethyl]thio}benzoic acid
- 2-{[2-(Dimethylamino)ethyl]thio}pyridine
- 2-{[2-(Dimethylamino)ethyl]thio}phenol
These similar compounds highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)6-7-15-9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRCNAJEGUNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=C(C=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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